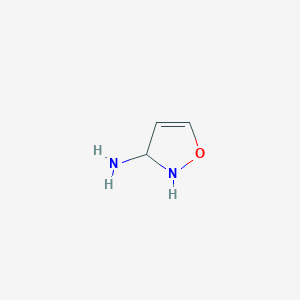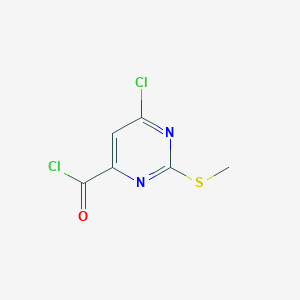
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
The synthesis of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride typically involves the chlorination of 2-(methylsulfanyl)pyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
科学研究应用
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chloro and methylsulfanyl groups enhances its binding affinity and specificity towards these targets. The compound may also interfere with cellular pathways, leading to the desired therapeutic effects.
相似化合物的比较
6-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride can be compared with other similar compounds such as:
4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylic acid: This compound has two chlorine atoms and a carboxylic acid group, making it more reactive in certain substitution reactions.
4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: The presence of a trifluoromethyl group enhances its lipophilicity and potential biological activity.
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: This ester derivative is used as an intermediate in organic synthesis and has similar reactivity patterns.
Each of these compounds has unique properties and applications, highlighting the versatility of the pyrimidine scaffold in chemical research and development.
属性
CAS 编号 |
200000-17-5 |
|---|---|
分子式 |
C6H4Cl2N2OS |
分子量 |
223.08 g/mol |
IUPAC 名称 |
6-chloro-2-methylsulfanylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3 |
InChI 键 |
KOASFDHANLMFGZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=CC(=N1)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


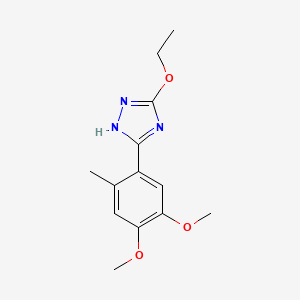
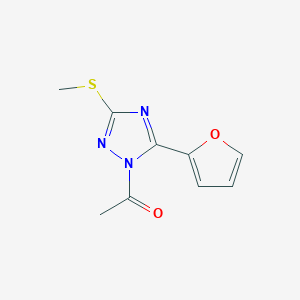
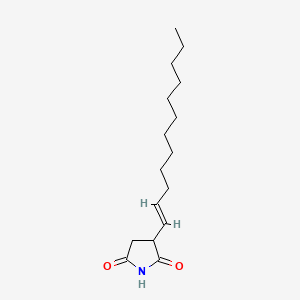
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)

![9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
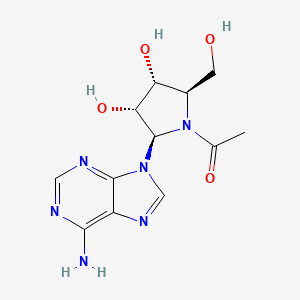
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
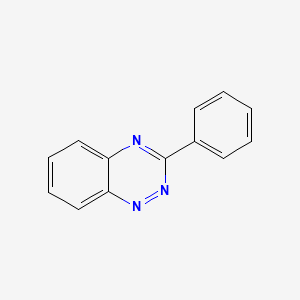
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
